L-AP5

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido L-2-amino-5-fosfonopentanóico se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir selectivamente los receptores NMDA. Esto lo convierte en una herramienta valiosa para estudiar la plasticidad sináptica, el aprendizaje y los procesos de memoria en el cerebro. También se utiliza en investigaciones relacionadas con enfermedades neurológicas, donde la disfunción del receptor NMDA está implicada .

Además de su uso en neurociencia, el ácido L-2-amino-5-fosfonopentanóico se emplea en estudios que involucran la función retiniana y el procesamiento visual. Se ha demostrado que bloquea preferentemente las señales de los conos en la retina, proporcionando información sobre los mecanismos de la percepción visual .

Mecanismo De Acción

El ácido L-2-amino-5-fosfonopentanóico ejerce sus efectos inhibiendo competitivamente la unión del glutamato a los receptores NMDA. Esta inhibición evita la activación del receptor y la posterior entrada de calcio, que es esencial para la plasticidad sináptica y la potenciación a largo plazo. Al bloquear la actividad del receptor NMDA, el ácido L-2-amino-5-fosfonopentanóico puede modular la transmisión sináptica y la plasticidad .

Análisis Bioquímico

Biochemical Properties

The role of (S)-2-amino-5-phosphonopentanoic acid in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes. The nature of these interactions is largely dependent on the specific molecular structure of (S)-2-amino-5-phosphonopentanoic acid, which allows it to bind to and influence the function of other molecules .

Cellular Effects

(S)-2-amino-5-phosphonopentanoic acid exerts a range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of (S)-2-amino-5-phosphonopentanoic acid on cells are dependent on the concentration of the compound and the specific cellular context.

Molecular Mechanism

The mechanism of action of (S)-2-amino-5-phosphonopentanoic acid at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms through which (S)-2-amino-5-phosphonopentanoic acid exerts its effects are complex and multifaceted, involving a range of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-amino-5-phosphonopentanoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (S)-2-amino-5-phosphonopentanoic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(S)-2-amino-5-phosphonopentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

(S)-2-amino-5-phosphonopentanoic acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of (S)-2-amino-5-phosphonopentanoic acid can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El ácido L-2-amino-5-fosfonopentanóico se puede sintetizar mediante un proceso de varios pasos que implica la reacción de materiales de partida apropiados en condiciones controladas. La síntesis generalmente implica el uso de derivados de ácido fosfónico y precursores de aminoácidos. Las condiciones de reacción a menudo requieren temperaturas específicas, niveles de pH y catalizadores para garantizar que el producto deseado se obtenga con alta pureza .

Métodos de producción industrial: La producción industrial de ácido L-2-amino-5-fosfonopentanóico implica la ampliación de los métodos de síntesis de laboratorio a reactores más grandes y la optimización de las condiciones de reacción para obtener mayores rendimientos. Esto puede incluir procesos de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la coherencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido L-2-amino-5-fosfonopentanóico principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales amino y ácido fosfónico. Estas reacciones pueden ser catalizadas por varios reactivos en condiciones específicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran ácido L-2-amino-5-fosfonopentanóico incluyen ácidos fuertes, bases y agentes oxidantes. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para facilitar las transformaciones deseadas .

Productos principales: Los productos principales formados a partir de las reacciones del ácido L-2-amino-5-fosfonopentanóico dependen de los reactivos y condiciones específicos utilizados. Estos productos pueden incluir varios derivados sustituidos que retienen la estructura central del compuesto .

Comparación Con Compuestos Similares

El ácido L-2-amino-5-fosfonopentanóico a menudo se compara con otros antagonistas del receptor NMDA, como el ácido D-2-amino-5-fosfonopentanóico (D-AP5) y el D,L-2-amino-7-fosfonopentanato (D,L-AP7). Si bien todos estos compuestos inhiben los receptores NMDA, el ácido L-2-amino-5-fosfonopentanóico es único en su estereoquímica y propiedades de unión específicas .

Compuestos similares:- Ácido D-2-amino-5-fosfonopentanóico (D-AP5)

- D,L-2-amino-7-fosfonopentanato (D,L-AP7)

- 3-2-carboxipiperidin-4-il)propil-1-fosfonato (CPPP)

- 3-2-carboxi-piperidin-4-il)metil-1-fosfonato (CPPM)

Estos compuestos comparten mecanismos de acción similares pero difieren en su potencia, selectividad y aplicaciones específicas en la investigación.

Propiedades

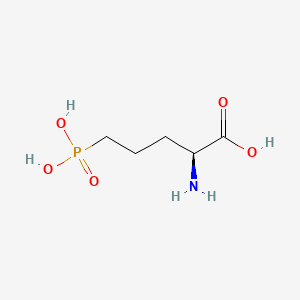

IUPAC Name |

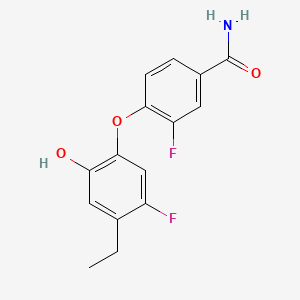

(2S)-2-amino-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOROEQBFPPIACJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-67-7 | |

| Record name | L-2-Amino-5-phosphopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-2-Amino-5-phosphonovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)